2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole
Description
This compound is a heterocyclic organic molecule featuring a benzodiazole core fused with a pyrrolo-pyrrolidine scaffold and a 1,3-dimethylpyrazole carbonyl substituent. The octahydropyrrolo[3,4-c]pyrrole moiety contributes to conformational rigidity, while the pyrazole carbonyl group may enhance binding affinity through hydrogen-bonding interactions . Structural characterization of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-4-27-18-8-6-5-7-17(18)22-21(27)26-12-15-10-25(11-16(15)13-26)20(28)19-9-14(2)23-24(19)3/h5-9,15-16H,4,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJHPVCBKPMJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-ethyl-1H-1,3-benzodiazole is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrazole moiety : Known for its role in various pharmacological activities.
- Benzodiazole ring : Associated with anxiolytic and sedative effects.
- Octahydropyrrolo[3,4-c]pyrrole structure : Contributes to its unique biological profile.
Structural Formula
The structural representation can be summarized as follows:
Pharmacological Profile
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound under discussion has shown promising results in various assays.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The pyrazole ring has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Interaction with Receptors : The benzodiazole component may interact with GABA receptors, contributing to its anxiolytic effects.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., breast cancer and leukemia) through apoptosis induction. The IC50 values indicated potent activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of benzodiazole exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole moiety enhances the compound's ability to inhibit tumor growth. For instance, a study demonstrated that modifications to the benzodiazole structure can lead to increased potency against breast and lung cancer cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Investigations into its efficacy against bacterial strains reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties linked to this compound. In vitro studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pesticidal Activity
The unique structure of this compound allows it to function as a potential pesticide. Preliminary studies indicate that it can effectively target specific pests while being less harmful to beneficial insects. Its mode of action involves disrupting the nervous system of pests, leading to paralysis and death .
Plant Growth Regulation
Additionally, this compound has been explored for its role as a plant growth regulator. It has shown potential in promoting root development and enhancing resistance to environmental stressors such as drought and salinity .
Organic Electronics
In material science, the compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research into its charge transport properties is ongoing, with promising results indicating enhanced efficiency compared to traditional materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to three analogs (Table 1):
Key Observations:
Structural Complexity: The target compound’s octahydropyrrolo-pyrrolidine system distinguishes it from simpler analogs like indole- or isoquinoline-based derivatives. This scaffold may improve metabolic stability compared to linear pyrrolidine derivatives .
Bioactivity Potential: While specific data for the target compound is lacking, pyrazole-containing analogs (e.g., Compound 3) exhibit potent antimicrobial activity, suggesting that the 1,3-dimethylpyrazole group in the target molecule could confer similar properties .
Synthetic Challenges : The fusion of benzodiazole with a bicyclic pyrrolo-pyrrolidine system requires advanced synthetic strategies, such as multi-step cyclization and carbonyl coupling reactions, as seen in plant-derived biomolecule synthesis workflows .
Methodological Insights from Literature
- Crystallographic Refinement : SHELX remains a cornerstone for determining the 3D structure of such complex molecules, enabling precise bond-length and angle analysis .
- LC/MS Profiling: As applied to marine actinomycete metabolites, LC/MS could identify minor impurities or degradation products in the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
